5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide
Description
5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11ClN2O4 It is a benzamide derivative that features both chloro and methoxy substituents on the benzene ring, as well as a nitro group on the phenyl ring
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-13-6-3-9(16)7-11(13)15(19)17-12-5-4-10(18(20)21)8-14(12)23-2/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHRMQSFNSGDGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-methoxy-4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The nitro group may play a role in its biological activity, potentially through redox reactions or interactions with cellular proteins.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(4-nitrophenyl)benzamide: Similar structure but lacks the additional methoxy group on the phenyl ring.
5-chloro-2-methoxy-N-(2-methoxyphenyl)benzamide: Similar structure but lacks the nitro group.
Metoclopramide: A benzamide derivative with a similar core structure but different substituents, used as an antiemetic and gastroprokinetic agent.
Uniqueness
5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the presence of both methoxy and nitro groups, which may confer distinct chemical and biological properties compared to its analogs
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